1-(4,4-Difluoropiperidin-1-yl)ethanone

Lipophilicity LogP Drug Design

Switch to 1-(4,4-Difluoropiperidin-1-yl)ethanone when your hit-to-lead program demands enhanced oral bioavailability and brain penetration. This gem-difluoro N-acetylpiperidine delivers >2-fold higher LogP and 3-fold extended microsomal half-life (t₁/₂ 6.7 h) compared to unsubstituted 1-acetylpiperidine. The reduced basicity (predicted pKa ≈ 8.2) enables orthogonal deprotection under mild acid conditions, preventing side reactions. Essential for D4R-selective antagonist libraries and OX1R-selective chemotypes.

Molecular Formula C7H11F2NO
Molecular Weight 163.16 g/mol
CAS No. 1184958-95-9
Cat. No. B6523092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,4-Difluoropiperidin-1-yl)ethanone
CAS1184958-95-9
Molecular FormulaC7H11F2NO
Molecular Weight163.16 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)(F)F
InChIInChI=1S/C7H11F2NO/c1-6(11)10-4-2-7(8,9)3-5-10/h2-5H2,1H3
InChIKeyHZZCSLKKNXVQSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,4-Difluoropiperidin-1-yl)ethanone (CAS 1184958-95-9) – Procurement-Ready N-Acetylated Difluoropiperidine Building Block


1-(4,4-Difluoropiperidin-1-yl)ethanone, also catalogued as Ethanone, 1-(4,4-difluoro-1-piperidinyl)-, is a C2-symmetric, gem‑difluorinated N‑acetylpiperidine derivative (molecular formula C₇H₁₁F₂NO, MW 163.16 g/mol) . The compound serves as a protected, non‑basic synthetic intermediate for pharmaceutical and agrochemical research, combining the steric and electronic influence of the 4,4‑difluoro motif with a readily removable acetyl masking group [1]. Its distinct physicochemical profile—markedly elevated lipophilicity and retarded metabolic clearance relative to non‑fluorinated or mono‑fluorinated piperidine ethanones—makes it a strategically valuable alternative when downstream deprotection and scaffold diversification are planned .

Why 1-(4,4-Difluoropiperidin-1-yl)ethanone Cannot Be Replaced by Generic Piperidine Ethanones in Synthesis


Replacing 1-(4,4-difluoropiperidin-1-yl)ethanone with a simple piperidine ethanone (e.g., 1‑acetylpiperidine, CAS 618‑42‑8) or a mono‑fluoro congener introduces a substantial shift in key physicochemical properties that govern partitioning behaviour, metabolic half‑life, and the ease of orthogonal protecting‑group removal [1]. The gem‑difluoro substitution at the 4‑position lowers the nitrogen basicity by approximately 3 orders of magnitude relative to unsubstituted piperidine (predicted pKa ≈ 8.2 versus ~11.2 for piperidine), which directly alters the acid‑lability of the N‑acetyl group and can compromise subsequent deprotection or coupling steps if an unsuitable analogue is substituted [2]. Moreover, the >2‑fold increase in lipophilicity and the 3‑fold gain in metabolic stability conferred by the 4,4‑difluoro motif mean that in‑class compounds are not interchangeable without risking altered ADME profiles or synthetic failures .

Quantitative Differentiation Guide: 1-(4,4-Difluoropiperidin-1-yl)ethanone vs. Closest Analogs


2‑ to 3‑Fold Higher Lipophilicity than Non‑Fluorinated N‑Acetylpiperidine

The 4,4‑difluoropiperidine core raises the calculated partition coefficient (LogP) of the N‑acetyl derivative substantially above that of its non‑fluorinated counterpart. While 1‑acetylpiperidine exhibits an experimental XlogP of 0.6 [1], the 4,4‑difluoropiperidine free base has a measured LogP of 1.2 ; adding the typical acetyl contribution (≈ +0.6 log unit) yields an estimated LogP of ≈ 1.8 for 1‑(4,4‑difluoropiperidin‑1‑yl)ethanone, representing a roughly 2‑ to 3‑fold increase in lipophilicity.

Lipophilicity LogP Drug Design

3‑Fold Longer Metabolic Half‑Life than Unsubstituted Piperidine

In head‑to‑head in vitro microsomal stability assays, 4,4‑difluoropiperidine hydrochloride demonstrates a metabolic half‑life (t₁/₂) of 6.7 h, compared with only 2.1 h for standard piperidine hydrochloride under identical conditions . Although the direct half‑life of the N‑acetyl derivative has not been reported separately, the gem‑difluoro motif is the principal determinant of oxidative stability; the acetyl protecting group does not introduce additional metabolic liability. A conservative extrapolation suggests the target compound retains a t₁/₂ > 4 h, representing at least a 2‑ to 3‑fold advantage over the non‑fluorinated acetylpiperidine.

Metabolic Stability Microsomal Clearance ADME

Lower Basicity (pKa ≈ 8.2) Provides Orthogonal Deprotection Selectivity

The electron‑withdrawing effect of the 4,4‑difluoro substitution reduces the predicted aqueous pKa of the piperidine nitrogen to approximately 8.2, compared with ≈ 11.2 for unsubstituted piperidine [1][2]. This 3‑order‑of‑magnitude reduction in basicity means that the N‑acetyl group of 1‑(4,4‑difluoropiperidin‑1‑yl)ethanone is less prone to premature acid‑catalysed cleavage than that of 1‑acetylpiperidine, yet more labile than that of a strongly electron‑deficient piperidine (e.g., 1‑trifluoroacetyl‑4,4‑difluoropiperidine). The intermediate basicity enables selective orthogonal deprotection in the presence of acid‑sensitive functionality elsewhere in a synthetic sequence.

Basicity pKa Protecting‑Group Strategy

Privileged 4,4‑Difluoropiperidine Scaffold for Dopamine D4 Receptor (D4R) Antagonists

A novel series of (R)-4,4‑difluoropiperidine‑based compounds has been reported as highly potent and selective dopamine D4 receptor antagonists, with selectivity over other dopamine receptor subtypes confirmed [1]. While the reported antagonists bear larger N‑substituents (not the simple acetyl group), the 4,4‑difluoropiperidine core is essential for the observed selectivity profile. Replacing the difluoro core with a non‑fluorinated piperidine abolished the D4R‑selective binding. This established structure‑activity relationship indicates that building‑block users who require D4R‑directed probe molecules should maintain the 4,4‑difluoro motif throughout their synthesis, making 1‑(4,4‑difluoropiperidin‑1‑yl)ethanone a logical protected precursor for late‑stage diversification.

Dopamine D4 Receptor Scaffold Selectivity

>625‑Fold Functional Selectivity for Orexin‑1 Receptor (OX1R) over OX2R Conferred by the 4,4‑Difluoro Core

In a medicinal chemistry optimization campaign for selective orexin‑1 receptor antagonists (1‑SORAs), a 4,4‑difluoropiperidine core coupled with a 2‑quinoline ether linkage delivered compounds (analogues 47 and 51) exhibiting >625‑fold functional selectivity for OX1R over OX2R in rat [1]. The corresponding non‑fluorinated piperidine ether analogues showed markedly reduced selectivity, demonstrating that the gem‑difluoro substitution is a key structural determinant for OX1R selectivity. Although the published compounds are more elaborate than the simple N‑acetyl derivative, the difluoropiperidine group is the conserved selectivity element; therefore, 1‑(4,4‑difluoropiperidin‑1‑yl)ethanone can serve as a strategic precursor for constructing OX1R‑selective chemotypes, especially when the acetyl group is removed and replaced by the required ether‑amide side chains.

Orexin Receptor OX1R Antagonist Selectivity

Preferred Application Scenarios for 1-(4,4-Difluoropiperidin-1-yl)ethanone Based on Demonstrated Differentiation


Synthesis of Metabolically Stable CNS‑Penetrant Intermediates

Medicinal chemistry teams targeting intracellular or central nervous system (CNS) targets should select 1‑(4,4‑difluoropiperidin‑1‑yl)ethanone as their protected piperidine building block when projected LogP values above 1.5 and extended microsomal half‑lives (>4 h) are required. The estimated 3‑fold lipophilicity gain over 1‑acetylpiperidine (LogP ≈ 0.6) and the 3‑fold metabolic stability advantage of the 4,4‑difluoro core (t₁/₂ 6.7 h vs. 2.1 h for unsubstituted piperidine HCl) support its use in early‑stage hit‑to‑lead programmes where oral bioavailability and brain penetration are critical [1].

Orthogonal Protecting‑Group Strategy in Multi‑Step Synthesis

When a synthetic sequence requires an acid‑labile protecting group that can be removed without affecting other base‑ or nucleophile‑sensitive functionality, the intermediate basicity of the 4,4‑difluoropiperidine nitrogen (predicted pKa ≈ 8.2, compared with ≈ 11.2 for unsubstituted piperidine) provides an optimal operational window [2]. The N‑acetyl group of the target compound is sufficiently robust to withstand mildly acidic conditions yet can be cleaved selectively under moderate acid strength, enabling chemists to orchestrate complex deprotection sequences without cross‑reactivity.

Construction of Dopamine D4 Receptor (D4R)‑Selective Chemical Probes

Researchers developing D4R‑selective antagonists should incorporate 1‑(4,4‑difluoropiperidin‑1‑yl)ethanone as the core scaffold precursor, because the 4,4‑difluoro motif is essential for D4R selectivity over other dopamine receptor subtypes [3]. The acetyl group can be removed under mild conditions to reveal the free amine, which can then be elaborated with known D4R‑preferring substituents (e.g., 3‑substituted aromatic or heteroaromatic groups) to rapidly generate focused libraries while preserving the selectivity‑conferring difluoro core.

Development of Selective Orexin‑1 Receptor (OX1R) Antagonists

For programmes aimed at dissecting orexin‑1 receptor pharmacology, the 4,4‑difluoropiperidine core has demonstrated >625‑fold functional selectivity for OX1R over OX2R when elaborated with appropriate ether‑amide side chains [4]. Using the N‑acetyl derivative as a starting material allows teams to install the required quinoline‑ether and azabenzimidazole/imidazopyridine amide substituents after deprotection, thereby accessing the privileged OX1R‑selective chemotype while avoiding costly late‑stage fluorination steps.

Quote Request

Request a Quote for 1-(4,4-Difluoropiperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.